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CAS No.: 143724-75-8

Cat. No.: B600669

Get Quote

Introduction: The Significance of 8-Prenylquercetin
8-Prenylquercetin, a prenylated flavonoid, stands as a molecule of significant interest within

the realms of phytochemistry and drug discovery. As a derivative of the widely studied

quercetin, it possesses the foundational flavonoid structure, yet the addition of a prenyl group

at the C-8 position dramatically alters its biological and physicochemical properties. This

modification enhances its lipophilicity, potentially leading to improved bioavailability and distinct

pharmacological activities compared to its parent compound. Found in various medicinal

plants, 8-Prenylquercetin has garnered attention for its potential therapeutic applications,

making its accurate identification and characterization paramount for research and

development.

This technical guide provides a comprehensive overview of the spectroscopic techniques

essential for the structural elucidation and analysis of 8-Prenylquercetin. Tailored for

researchers, scientists, and drug development professionals, this document delves into the

principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR)

Spectroscopy. Beyond procedural outlines, this guide emphasizes the causal relationships
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behind experimental choices, ensuring a deeper understanding of the data generated and its

interpretation.

Molecular Structure and Key Physicochemical
Properties
A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's

structure.

IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-

one[1]

Molecular Formula: C₂₀H₁₈O₇[1]

Molecular Weight: 370.35 g/mol [1]

The structure, comprising a flavonoid backbone with a C₅ isoprenoid unit, dictates the

spectroscopic behavior detailed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural

elucidation of organic molecules like 8-Prenylquercetin. It provides detailed information about

the carbon-hydrogen framework. For a molecule of this complexity, a combination of one-

dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is

essential for complete assignment.

Causality in NMR Sample Preparation and Solvent
Selection
The choice of solvent is critical as it can influence the chemical shifts of labile protons (hydroxyl

groups) and the overall resolution of the spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) is

a common choice for flavonoids due to its excellent solubilizing power for polar compounds and

its ability to slow down the exchange of hydroxyl protons, often allowing for their observation in

the ¹H NMR spectrum.
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Step-by-Step Protocol for NMR Analysis of 8-
Prenylquercetin

Sample Preparation:

Accurately weigh approximately 5-10 mg of purified 8-Prenylquercetin.

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a

standard 5 mm NMR tube.

Ensure complete dissolution, using gentle vortexing if necessary.

Instrument Setup:

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal

dispersion and resolution.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Data Acquisition:

Acquire a standard ¹H NMR spectrum to visualize the proton environment.

Obtain a ¹³C NMR spectrum (typically proton-decoupled) to identify all unique carbon

signals.

Perform 2D NMR experiments:

COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks

(e.g., within the aromatic rings and the prenyl group).

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for piecing together the

molecular structure and confirming the position of the prenyl group.
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Interpreting the NMR Spectra of 8-Prenylquercetin
The presence of the prenyl group introduces characteristic signals in both the ¹H and ¹³C NMR

spectra, distinguishing it from quercetin. The key to confirming the C-8 substitution lies in the

HMBC correlations from the methylene protons of the prenyl group to the carbons of the A-ring.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 8-Prenylquercetin (in DMSO-d₆)
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Position δC (ppm)
δH (ppm, mult., J in
Hz)

Key HMBC
Correlations

Flavonoid Core

2 147.9

3 136.2

4 176.3

4a 103.8

5 160.9

6 98.2 6.19 (s) C-5, C-7, C-8, C-4a

7 164.5

8 105.5

8a 156.2

1' 121.6

2' 115.5 7.68 (d, 2.2) C-2, C-4', C-6'

3' 145.6

4' 148.1

5' 116.1 6.88 (d, 8.4) C-1', C-3'

6' 120.5 7.54 (dd, 8.4, 2.2) C-2, C-2', C-4'

Prenyl Group

1'' 21.2 3.20 (d, 7.2)
C-7, C-8, C-8a, C-2'',

C-3''

2'' 122.1 5.20 (t, 7.2) C-1'', C-3'', C-4'', C-5''

3'' 130.8

4'' 25.6 1.65 (s) C-2'', C-3'', C-5''

5'' 17.7 1.55 (s) C-2'', C-3'', C-4''
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Data is representative and may vary slightly based on experimental conditions.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight of 8-Prenylquercetin
and for obtaining structural information through fragmentation analysis. High-resolution mass

spectrometry (HRMS) provides the elemental composition, confirming the molecular formula.

Causality in Ionization Technique Selection
Electrospray ionization (ESI) is the preferred method for flavonoids as it is a soft ionization

technique that typically produces an abundant protonated molecule [M+H]⁺ in positive ion

mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source

fragmentation. This is crucial for accurate molecular weight determination.

Step-by-Step Protocol for LC-MS Analysis
Sample Preparation:

Prepare a dilute solution of 8-Prenylquercetin in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1-10 µg/mL.

Filter the sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC) Separation:

Employ a reversed-phase C18 column for separation.

Use a gradient elution with mobile phases typically consisting of water with a small

percentage of formic acid (for protonation) and acetonitrile or methanol.

Mass Spectrometry (MS) Detection:

Couple the LC system to a mass spectrometer equipped with an ESI source.

Acquire data in both full scan mode (to detect the molecular ion) and tandem MS (MS/MS)

mode (to induce fragmentation).
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For MS/MS, the precursor ion (e.g., m/z 371 for [M+H]⁺ or m/z 369 for [M-H]⁻) is isolated

and fragmented by collision-induced dissociation (CID).

Interpreting the Mass Spectrum of 8-Prenylquercetin
The fragmentation pattern of 8-Prenylquercetin is predictable based on the known

fragmentation of flavonoids. The key fragmentation pathways involve retro-Diels-Alder (RDA)

reactions of the C-ring and losses from the prenyl side chain.

Table 2: Predicted Mass Spectrometry Fragmentation of 8-Prenylquercetin

Precursor Ion (m/z)
Proposed
Fragment Ion (m/z)

Proposed Neutral
Loss

Fragmentation
Pathway

371 [M+H]⁺ 315 C₄H₈ (56)
Loss of a butene from

the prenyl group

371 [M+H]⁺ 303 C₅H₈ (68)
Loss of the entire

prenyl group

371 [M+H]⁺ 177 C₉H₆O₄ (178)

RDA fragmentation of

the C-ring (B-ring

fragment)

371 [M+H]⁺ 165 C₈H₅O₃ (149)

RDA fragmentation of

the C-ring (A-ring

fragment with prenyl

group)

UV-Visible Spectroscopy: Probing the Conjugated
System
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

system of 8-Prenylquercetin. The spectrum of flavonoids typically exhibits two major

absorption bands.

Causality in Spectral Shifts
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The positions of the absorption maxima are sensitive to the substitution pattern on the

flavonoid skeleton and the solvent used. The addition of the prenyl group at C-8 can cause

subtle shifts in the absorption bands compared to quercetin.

Step-by-Step Protocol for UV-Vis Analysis
Sample Preparation:

Prepare a stock solution of 8-Prenylquercetin in a UV-grade solvent (e.g., methanol or

ethanol).

Prepare a series of dilutions to find a concentration that gives an absorbance within the

linear range of the spectrophotometer (typically 0.2-0.8 AU).

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Scan the sample from approximately 200 to 500 nm.

Use the pure solvent as a blank.

Interpreting the UV-Vis Spectrum of 8-Prenylquercetin
The UV-Vis spectrum of flavonoids is characterized by two main absorption bands:

Band I (300-380 nm): Arises from the B-ring cinnamoyl system.

Band II (240-280 nm): Associated with the A-ring benzoyl system.

For 8-Prenylquercetin, the expected absorption maxima will be similar to quercetin, with

potential minor bathochromic or hypsochromic shifts due to the electronic effects of the prenyl

group.

Table 3: Typical UV-Vis Absorption Maxima for Quercetin and Expected for 8-Prenylquercetin
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Compound Solvent Band I (λmax, nm) Band II (λmax, nm)

Quercetin Methanol ~370 ~255

8-Prenylquercetin Methanol ~372 ~257

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is used to identify the functional groups present in 8-Prenylquercetin. The

spectrum provides a "fingerprint" of the molecule's vibrational modes.

Causality in Vibrational Frequencies
The positions of the absorption bands in the IR spectrum correspond to the vibrational

frequencies of specific bonds. Hydrogen bonding, particularly involving the hydroxyl and

carbonyl groups, can significantly influence the position and shape of these bands.

Step-by-Step Protocol for FTIR Analysis
Sample Preparation:

For solid samples, the KBr pellet method is common. Mix a small amount of 8-
Prenylquercetin with dry KBr powder and press it into a transparent pellet.

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of

the solid sample is placed directly on the ATR crystal.

Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment or the KBr pellet

without the sample.
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Interpreting the IR Spectrum of 8-Prenylquercetin
The IR spectrum of 8-Prenylquercetin will show characteristic absorption bands for its various

functional groups.

Table 4: Key IR Absorption Bands for 8-Prenylquercetin

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3600-3200 O-H Stretching (phenolic hydroxyls)

3100-3000 C-H
Stretching (aromatic and

vinylic)

2970-2850 C-H
Stretching (aliphatic in prenyl

group)

~1655 C=O Stretching (γ-pyrone carbonyl)

1610-1450 C=C Stretching (aromatic rings)

1380-1365 C-H
Bending (gem-dimethyl of

prenyl group)

1300-1000 C-O
Stretching (ethers and

phenols)

Integrated Spectroscopic Workflow
A robust analysis of 8-Prenylquercetin relies on the integration of data from multiple

spectroscopic techniques. The following workflow illustrates a logical approach to structure

elucidation.
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Initial Analysis
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Detailed Structure Elucidation
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Caption: Integrated workflow for the spectroscopic analysis of 8-Prenylquercetin.

Conclusion
The spectroscopic analysis of 8-Prenylquercetin is a multi-faceted process that requires the

synergistic application of NMR, MS, UV-Vis, and IR techniques. Each method provides a

unique piece of the structural puzzle, and their combined interpretation allows for the confident

identification and characterization of this important natural product. This guide has outlined the

theoretical principles, practical protocols, and interpretive reasoning necessary for researchers

to effectively utilize these powerful analytical tools in their work with 8-Prenylquercetin and

other prenylated flavonoids. A thorough understanding of these techniques is fundamental to

advancing research in natural product chemistry and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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